![molecular formula C12H12F3NO B1431314 5-[4-(Trifluoromethyl)phenyl]-2-piperidone CAS No. 87922-74-5](/img/structure/B1431314.png)
5-[4-(Trifluoromethyl)phenyl]-2-piperidone
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-2-piperidone is an organic compound that features a piperidone ring substituted with a trifluoromethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-piperidone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-2-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-2-piperidone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-piperidone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidone ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenol
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl
Comparison: 5-[4-(Trifluoromethyl)phenyl]-2-piperidone is unique due to the presence of both the trifluoromethyl group and the piperidone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that may only contain one of these functional groups .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-2-piperidone (CAS No. 87922-74-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C₁₁H₈F₃N
SMILES Notation : CC1=CC(NC(=O)C1=C(C)C(F)(F)F)C(F)(F)F
IUPAC Name : this compound
The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate various biochemical pathways through:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Binding : It exhibits affinity for several receptors, including serotonin and dopamine receptors, which are crucial for neuropharmacological effects.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, including:
- Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA).
- Fungi : Exhibits antifungal activity against various strains.
The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, although specific molecular targets remain to be fully elucidated.
Anticancer Activity
Studies have explored the potential of this compound in cancer therapy. It has shown:
- Cytotoxic Effects : In vitro studies indicate that it can induce apoptosis in cancer cells, particularly in breast and colorectal cancer lines.
- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance its cytotoxicity, paving the way for the design of more potent derivatives .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound | Biological Activity | Unique Features |
---|---|---|
2-Piperidone | Moderate cytotoxicity | Lacks trifluoromethyl group |
Trifluoromethyl derivatives | Enhanced potency | Varying receptor affinities |
Benzoylpiperidine | Antitumor activity | Different substitution pattern |
The trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs .
Case Studies and Research Findings
Recent studies have provided insights into the potential applications of this compound:
- Antimicrobial Resistance : A study focused on the compound's ability to inhibit metallo-β-lactamases (MBLs), which are significant contributors to antibiotic resistance. The compound demonstrated promising inhibitory activity against multiple MBLs, suggesting potential as a therapeutic agent in overcoming resistance mechanisms .
- Pharmacokinetic Characterization : Investigations characterized its pharmacokinetic profile in mouse models, revealing favorable absorption and distribution characteristics. The study found that the compound exhibited moderate cytotoxicity while maintaining effective antiviral activity against HIV-1 integrase .
- Neuropharmacological Studies : Research has shown that this compound interacts with serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent. Its binding affinity for these receptors indicates a mechanism that could modulate mood disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-2-piperidone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling trifluoromethylphenyl groups to a piperidone backbone. Key steps include:
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Cyclization : Piperidone ring formation via intramolecular amidation or ketone reduction under controlled pH and temperature .
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Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane) is critical to isolate the compound from byproducts .
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Optimization : Varying solvents (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling) improves yields. For example, anhydrous conditions reduce hydrolysis of intermediates .
Synthetic Step Key Conditions Analytical Validation Trifluoromethyl coupling Pd(OAc)₂, ligand, 80°C, 24 hrs HPLC purity >95% Piperidone cyclization NaBH₄ in ethanol, reflux NMR (¹H/¹³C) for structural confirmation
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm) and piperidone ring protons (δ 2.5–3.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 258.10) .
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, though challenging due to fluorinated groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; the compound may irritate respiratory pathways .
- PPE : Nitrile gloves and lab coats prevent dermal exposure.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values indicate potency .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess safety margins .
- Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the trifluoromethyl group in this compound under nucleophilic conditions?
- Methodological Answer :
- The -CF₃ group is electron-withdrawing, stabilizing intermediates during substitution reactions. Kinetic studies (e.g., monitoring by ¹⁹F NMR) reveal slower reactivity compared to non-fluorinated analogs. Computational DFT models predict transition-state geometries .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across independent labs with standardized protocols (e.g., fixed DMSO concentrations) .
- Metabolite Interference : Use LC-MS to identify degradation products that may skew results .
- Statistical Analysis : Apply ANOVA to differentiate experimental noise from true biological variation .
Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with dopamine receptor structures (PDB: 3PBL). The trifluoromethyl group shows hydrophobic interactions with Leu300 in the D3 receptor .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
Q. How does the compound’s pharmacokinetic profile vary between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability Studies : Administer orally to rodents; measure plasma levels via LC-MS/MS. Low oral bioavailability (<20%) is common due to first-pass metabolism .
- Metabolite ID : Liver microsome assays identify cytochrome P450-mediated oxidation products .
Q. What role do solvent polarity and proticity play in the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Degradation Tests : Store at 40°C/75% RH for 6 months. Polar aprotic solvents (e.g., acetonitrile) reduce hydrolysis rates compared to protic solvents (e.g., methanol) .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v to prevent radical-mediated degradation .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) aid in tracing metabolic pathways of this compound?
- Methodological Answer :
- Synthesis : Incorporate ¹⁸O into the piperidone carbonyl via H₂¹⁸O exchange under acidic conditions .
- Tracing : Use LC-HRMS to detect labeled metabolites in urine/fecal samples, identifying major excretion routes .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-2,4-5,9H,3,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVYJYGEQLUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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